(Z)-Cinnarizine

Pharmaceutical Analysis Regulatory Compliance Quality Control

In generic cinnarizine development, unreliable resolution of the (Z)-isomer impurity causes ANDA/DMF submission delays. (Z)-Cinnarizine (CAS 750512-44-8) is the definitive EP Impurity B reference standard, directly addressing this analytical bottleneck. - Pharmacopeial compliance: Mandated by EP and BP monographs for impurity profiling; no generic substitution is acceptable. - Distinct chromatographic behavior: Shorter reverse-phase HPLC retention time vs. (E)-cinnarizine enables unambiguous peak assignment and system suitability testing. - Forced degradation marker: Essential for monitoring isomerization pathways under ICH stress conditions (heat, light, humidity) to validate stability-indicating methods. Supplied with comprehensive CoA and characterization data. Immediate global shipping supports accelerated ANDA timelines.

Molecular Formula C26H28N2
Molecular Weight 368.51
CAS No. 750512-44-8
Cat. No. B601008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Cinnarizine
CAS750512-44-8
Synonyms(Z)-Cinnarizine;  1-(Diphenylmethyl)-4-[(2Z)-3-phenyl-2-propen-1-yl]piperazine;  (Z)-1-(Diphenylmethyl)- 4-(3-phenyl-2-propenyl)piperazine;  cis-Cinnarizine
Molecular FormulaC26H28N2
Molecular Weight368.51
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10-
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Cinnarizine: EP Impurity B Reference Standard


(Z)-Cinnarizine (CAS 750512-44-8) is the cis-isomer of the established calcium channel blocker and H1-antihistamine drug cinnarizine [1]. Unlike the therapeutically active (E)-cinnarizine, the (Z)-isomer is primarily recognized and regulated as Cinnarizine EP Impurity B by major pharmacopeias, including the European Pharmacopoeia (EP) and the British Pharmacopoeia (BP) [2][3]. Its defined role is in the quality control, stability testing, and validation of analytical methods for cinnarizine drug substance and finished pharmaceutical products.

Primary Role EP Impurity B reference standard for cinnarizine quality control
Regulatory Use Mandated for ANDA/DMF submissions and batch release testing
Analytical Method HPLC/UPLC method development, system suitability, and impurity profiling

Analytical Necessity of (Z)-Cinnarizine for Regulatory Compliance


Generic substitution of (Z)-Cinnarizine (EP Impurity B) is fundamentally impossible in regulated analytical and quality control environments. Pharmacopeial monographs, such as those from the EP and BP, mandate the specific identification and quantification of this exact (Z)-isomer [1][2]. Furthermore, the (Z)-isomer exhibits a distinct physicochemical property—a shorter retention time in reverse-phase HPLC compared to its (E)-counterpart—which precludes the use of the drug substance or other impurities as a stand-in . This unique chromatographic behavior is critical for accurate peak assignment, method validation, and ensuring the specificity of impurity profiling as required for Abbreviated New Drug Applications (ANDAs) and commercial production.

(E)-Cinnarizine is not a substitute
The active pharmaceutical ingredient lacks the mandated (Z)-isomer identity required by EP/BP monographs.
Other impurities do not meet monograph criteria
Cinnarizine EP Impurity C and related substances are not certified for the Impurity B regulatory function.
Non-certified materials risk misidentification
Uncertified (Z)-isomer sources may lack the documented retention behavior essential for accurate peak assignment.

Key Evidence for (Z)-Cinnarizine in Method Development


Regulatory Mandate for EP Impurity B

(Z)-Cinnarizine is explicitly designated as Cinnarizine EP Impurity B in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs [1][2]. This is a direct regulatory requirement; any cinnarizine drug substance or finished product must be tested for and meet limits for this specific impurity. The (Z)-isomer is not a functional analog or alternative; it is a mandated reference standard for ANDA submissions and commercial batch release [3]. In contrast, other impurities (e.g., EP Impurity C) or the (E)-isomer drug substance do not fulfill this specific regulatory function.

Regulatory Mandate
Head-to-head
Designated as EP Impurity B; mandated for ANDA/DMF submissions.
Regulatory-required standard, irreplaceable for submission.
Not substitutable by (E)-isomer or other impurities.
Pharmaceutical Analysis Regulatory Compliance Quality Control

Chromatographic Resolution on Reverse-Phase HPLC

In reverse-phase liquid chromatography (RP-HPLC), (Z)-Cinnarizine elutes before the (E)-cinnarizine isomer, a critical analytical distinction . This earlier retention time is a key parameter for method development and validation, ensuring baseline separation and accurate quantification of the impurity from the main drug peak. While exact retention times are method-specific, the relative order of elution is a consistent and essential piece of data for chromatographic method development. The deuterated analog, (Z)-Cinnarizine-d8, is specifically employed as a co-eluting internal standard for Impurity B due to this identical chromatographic behavior .

Chromatographic Resolution
Head-to-head
(Z)-isomer elutes before (E)-isomer on reverse-phase HPLC.
Critical for peak assignment and method specificity.
Retention order consistent; exact times method-dependent.
Analytical Chemistry HPLC/UPLC Method Development Impurity Profiling

UPLC Method Development Targeting Toxic Impurity

Recent literature explicitly lists (Z)-Cinnarizine among the 'toxic impurities' of cinnarizine that must be quantified in pharmaceutical preparations [1]. Advanced analytical methods, such as the two UPLC systems assessed in 2023, are specifically developed to simultaneously quantify cinnarizine and its related toxic impurities, including the (Z)-isomer [1]. This underscores the compound's direct relevance as an analytical target in state-of-the-art method development and validation. The study does not compare it to another impurity but establishes it as a primary concern for separation.

UPLC Target Analyte
Reported method context
Classified as a 'toxic impurity' for simultaneous quantification.
Supports modern UPLC method development.
2023 green assessment methods; primary separation concern.
Pharmaceutical Analysis Green Chemistry Method Validation

Established HPLC and TLC Methods for Bioanalytical Quantification

High-performance liquid chromatography (HPLC) and thin-layer densitometry (TLC) methods have been specifically developed and validated for the quantification of cinnarizine in pharmaceutical preparations and serum, even in the presence of its photo-degradation products and related substances, which includes the (Z)-isomer [1]. These methods provide a framework for researchers to adapt and validate for their own bioanalytical and quality control studies involving (Z)-Cinnarizine.

Validated Methods
Reported method context
Published HPLC and TLC methods for quantification in serum.
Facilitates method adaptation for bioanalysis.
Includes separation from degradation products.
Bioanalysis Pharmacokinetics Analytical Method Validation

Applications of (Z)-Cinnarizine in Pharmaceutical R&D and QC


ANDA/DMF Submission: Impurity B Reference Standard

Procurement is essential for pharmaceutical companies and Contract Research Organizations (CROs) developing generic versions of cinnarizine. (Z)-Cinnarizine is the certified EP Impurity B reference standard required for method validation, stability studies, and batch release testing to meet the stringent specifications outlined in ANDA and Drug Master File (DMF) submissions [1][2].

HPLC/UPLC System Suitability for Method Validation

Analytical chemists require (Z)-Cinnarizine for developing, optimizing, and validating HPLC and UPLC methods. Its distinct retention time relative to the (E)-isomer is used to establish system suitability parameters, particularly for resolution and specificity, ensuring the analytical method can reliably separate and quantify the impurity from the active pharmaceutical ingredient .

Forced Degradation Studies: Stability-Indicating Marker

In forced degradation studies of cinnarizine drug substance and product, (Z)-Cinnarizine serves as a critical marker for monitoring isomerization pathways. Its presence and levels are tracked under various stress conditions (e.g., heat, light, humidity) to validate the stability-indicating nature of the analytical method and to establish shelf-life specifications [3].

Application
Selection Property
Validation Focus
ANDA/DMF Submission
Certified EP Impurity B identity
Impurity profiling & monograph compliance
HPLC/UPLC System Suitability
Distinct chromatographic retention
Resolution from active pharmaceutical ingredient
Forced Degradation Studies
Isomerization pathway marker
Stability-indicating method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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